molecular formula C12H17N3O4S B3163053 N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine CAS No. 883500-35-4

N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine

Cat. No.: B3163053
CAS No.: 883500-35-4
M. Wt: 299.35 g/mol
InChI Key: KJBNMXGGVFHACH-UHFFFAOYSA-N
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Description

N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine is a chemical compound with the molecular formula C12H17N3O4S. It is known for its unique structural features, which include a piperidine ring attached to a nitrophenyl group with a methylsulfonyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine typically involves multiple steps. One common method starts with the nitration of 4-methylsulfonylbenzene to produce 4-methylsulfonyl-2-nitrobenzene. This intermediate is then subjected to a series of reactions, including reduction and amination, to introduce the piperidine ring and form the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous-flow reactors to optimize yield and selectivity. For example, the oxidation of 2-nitro-4-methylsulfonatotoluene to produce 2-nitro-4-methylsulfonylbenzoic acid can be achieved using a metal-free catalyzed aerobic oxidation process. This method is more environmentally friendly and safer compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as molecular oxygen and nitric acid.

    Reducing agents: Such as hydrogen gas and palladium catalysts.

    Nucleophiles: Such as amines and thiols.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted nitrophenyl compounds .

Scientific Research Applications

N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine include:

Uniqueness

What sets this compound apart is its unique combination of a piperidine ring and a nitrophenyl group with a methylsulfonyl substituent.

Properties

IUPAC Name

1-(4-methylsulfonyl-2-nitrophenyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-20(18,19)10-2-3-11(12(8-10)15(16)17)14-6-4-9(13)5-7-14/h2-3,8-9H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBNMXGGVFHACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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